molecular formula C20H16N2O3 B2789531 2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile CAS No. 478033-35-1

2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile

Cat. No.: B2789531
CAS No.: 478033-35-1
M. Wt: 332.359
InChI Key: HPBHQNVIOBKNIR-LPYMAVHISA-N
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Description

2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile is a chemical compound featuring a furonitrile core scaffold substituted with a phenyl group and an (E)-configured imine derived from 3,4-dimethoxybenzaldehyde. This specific molecular architecture, which incorporates a nitrile group and methoxy-substituted aromatic ring, makes it a compound of interest in various early-stage research applications, particularly in the discovery and synthesis of novel molecules with potential biological activity. The structural motifs present in this compound, such as the dimethoxyphenyl group, are commonly investigated in medicinal chemistry for their interactions with various biological targets . The (E) configuration of the imine bond is a critical structural feature that defines the molecule's geometry and potential for specific molecular recognition. Researchers utilize this compound as a key synthetic intermediate or building block for the development of more complex chemical entities. Its applications are primarily confined to non-clinical laboratory research, such as in vitro assay development and structure-activity relationship (SAR) studies. This product is intended for research use only and is not meant for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-23-17-9-8-14(10-19(17)24-2)13-22-20-16(12-21)11-18(25-20)15-6-4-3-5-7-15/h3-11,13H,1-2H3/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBHQNVIOBKNIR-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=C(C=C(O2)C3=CC=CC=C3)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/C2=C(C=C(O2)C3=CC=CC=C3)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile, with CAS number 478033-35-1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including its effects on various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C20H16N2O3
  • Molecular Weight : 332.35 g/mol
  • Structural Features : The compound features a furan ring, a phenyl group, and a dimethoxyphenyl substituent, which are significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its inhibitory effects on enzymes and potential cytotoxicity against cancer cells.

Enzyme Inhibition

  • Tyrosinase Inhibition :
    • Tyrosinase is a key enzyme in melanin biosynthesis. Compounds similar to 2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile have shown potent inhibitory effects on tyrosinase activity. For instance, analogs of benzylidene derivatives have demonstrated IC50 values significantly lower than that of standard inhibitors like kojic acid . This suggests that the compound may also exhibit similar inhibitory properties.
  • Acetylcholinesterase Inhibition :
    • Enzyme inhibition studies have indicated that compounds with similar structures can inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s. The presence of the furan and phenyl groups may enhance binding affinity to the active site of AChE .

Cytotoxicity Studies

Cytotoxicity assessments in various cancer cell lines are critical for evaluating the therapeutic potential of new compounds. Preliminary studies indicate that compounds with structural similarities to 2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile exhibit varying degrees of cytotoxic effects:

  • B16F10 Murine Melanoma Cells :
    • In vitro studies have shown that certain analogs do not exhibit significant cytotoxicity at concentrations below 20 µM after 48 and 72 hours of treatment . This suggests a favorable safety profile for further development.

The mechanisms through which 2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile exerts its biological effects can be attributed to:

  • Interference with Enzyme Activity : By binding to active sites on enzymes like tyrosinase and AChE, the compound may inhibit their respective activities, leading to reduced melanin production and improved cholinergic function.
  • Cellular Interaction : The structural complexity allows for diverse interactions with cellular components, potentially leading to altered signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Study ReferenceCompound TestedBiological ActivityKey Findings
Benzylidene analogsTyrosinase inhibitionSome analogs showed IC50 values significantly lower than kojic acid.
Coumarin derivativesAChE inhibitionStrong inhibitory activity against AChE was observed.
Various furan derivativesCytotoxicity in cancer cellsSome derivatives exhibited low cytotoxicity at therapeutic concentrations.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antioxidant and anti-inflammatory agent . Research indicates that derivatives of furan compounds can exhibit significant biological activity, including:

  • Anticancer Activity : Studies have shown that furan derivatives can inhibit cancer cell proliferation. The specific structure of 2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile may enhance its efficacy against specific cancer types by targeting cellular pathways involved in tumor growth.
  • Antimicrobial Properties : The presence of the furan ring and the dimethoxyphenyl group may contribute to antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Condensation Reactions : The amino group can react with aldehydes or ketones to form imines or amines, which are valuable in synthesizing more complex organic molecules.
  • Michael Addition Reactions : The furan moiety can undergo Michael addition, making it useful for creating larger molecular frameworks.

Materials Science

Research into the material properties of this compound is ongoing, particularly regarding its potential use in:

  • Organic Electronics : The electronic properties of furan-based compounds make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Polymer Chemistry : Its ability to participate in polymerization reactions could lead to novel polymeric materials with tailored properties for specific applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of various furan derivatives, including 2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers synthesized several derivatives of 2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile. The findings showed that certain derivatives displayed considerable activity against Gram-positive and Gram-negative bacteria, highlighting the compound's versatility as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

(a) 2-{[(E)-(4-Methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile (CAS: 325809-24-3)
  • Structure : Single methoxy group at the para position of the phenyl ring.
  • Molecular Formula : C₁₉H₁₄N₂O₂ (MW: 302.33 g/mol).
  • Key Differences :
    • Reduced electron-donating capacity compared to the 3,4-dimethoxy analog.
    • Lower hydrophilicity (XLogP3: 4 vs. ~3.5 for 3,4-dimethoxy analog) due to fewer polar groups .
(b) 2-{[(E)-(4-Nitrophenyl)methylidene]amino}-5-phenyl-3-furonitrile (CAS: 478033-36-2)
  • Structure : Nitro group at the para position.
  • Molecular Formula : C₁₈H₁₁N₃O₃ (MW: 317.30 g/mol).
  • Key Differences: Strong electron-withdrawing nitro group decreases electron density on the phenyl ring.

Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 Polar Surface Area (Ų) Rotatable Bonds
3,4-Dimethoxy analog (Target) 333.36 ~3.5 58.5 4
4-Methoxy analog 302.33 4.0 58.5 4
4-Nitro analog 317.30 ~3.2 90.7 4

Notes:

  • The 3,4-dimethoxy analog has a higher molecular weight and slightly lower logP than the 4-methoxy derivative, suggesting improved aqueous solubility.
  • The nitro analog’s higher polar surface area (90.7 Ų) indicates stronger dipole interactions, which may influence binding to biological targets.

Q & A

Basic Research Questions

Q. What are the critical factors in optimizing the synthesis of 2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile?

  • Methodology : Synthesis involves multi-step reactions, including condensation of 3,4-dimethoxybenzaldehyde derivatives with amino-furonitrile intermediates. Key parameters include solvent choice (e.g., ethanol or DMF for solubility and reaction efficiency), temperature control (80–120°C to avoid side reactions), and catalyst selection (e.g., acid/base catalysts for imine formation). Yield optimization requires monitoring via TLC or HPLC at each step .
  • Data : Reported yields range from 45–70% depending on solvent purity and reaction time. Impurities often arise from incomplete Schiff base formation or furan ring oxidation.

Q. How can structural characterization of this compound be validated using spectroscopic methods?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for imine proton signals (δ 8.2–8.5 ppm) and aromatic methoxy groups (δ 3.8–4.0 ppm). Compare with computational predictions (DFT) for electronic environments .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to verify the nitrile (-CN) and furan moieties.
    • Validation : Cross-check with X-ray crystallography if single crystals are obtainable, focusing on the (E)-configuration of the imine bond .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data for this compound?

  • Methodology :

  • Dose-Response Curves : Perform assays (e.g., enzyme inhibition or cell viability) across a wide concentration range (nM–μM) to identify non-linear effects.
  • Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. fluorescence-based activity assays) to rule out assay-specific artifacts .
    • Case Study : Discrepancies in IC50_{50} values may arise from solvent-dependent aggregation; use dynamic light scattering (DLS) to confirm colloidal stability .

Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?

  • Methodology :

  • Docking Studies : Map the compound’s interaction with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on the furonitrile moiety’s role in hydrogen bonding.
  • QSAR : Build models correlating substituent modifications (e.g., methoxy vs. ethoxy groups) with logP, polar surface area, and bioavailability .
    • Validation : Synthesize top-scoring virtual hits and compare predicted vs. experimental IC50_{50} values to refine models .

Experimental Design & Data Analysis

Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity in preclinical studies?

  • Methodology :

  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., control vs. 10–100 μM compound) using Tukey’s HSD to account for multiple comparisons.
  • Probit Analysis : Model mortality or adverse effect thresholds in animal studies .
    • Data Interpretation : Report EC50_{50} values with 95% confidence intervals to quantify uncertainty .

Q. How can environmental fate studies be structured to assess the compound’s persistence in ecosystems?

  • Methodology :

  • Microcosm Experiments : Incubate the compound in soil/water systems under controlled light, pH, and microbial activity. Monitor degradation via LC-MS/MS.
  • QSAR-Environmental : Predict biodegradation pathways using tools like EPI Suite, focusing on hydrolysis susceptibility of the nitrile group .
    • Key Metrics : Half-life (t1/2_{1/2}) in aquatic vs. terrestrial environments; bioaccumulation potential (logKow_{ow}) .

Contradiction Management

Q. How to address inconsistencies in reported solubility and stability profiles?

  • Methodology :

  • Solvent Screening : Test solubility in DMSO, PBS, and biorelevant media (FaSSIF/FeSSIF) using nephelometry.
  • Forced Degradation Studies : Expose the compound to heat, light, and oxidative stress (H2 _2O2 _2) to identify degradation products via HRMS .
    • Resolution : Document buffer composition and storage conditions (e.g., inert atmosphere for nitrile stability) to standardize protocols .

Advanced Mechanistic Studies

Q. What techniques elucidate the compound’s mechanism of action in modulating enzyme activity?

  • Methodology :

  • Kinetic Assays : Measure KmK_m and VmaxV_{max} shifts in the presence of the compound to identify competitive/non-competitive inhibition.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target interactions .
    • Case Study : For cytochrome P450 inhibition, correlate metabolic stability data (microsomal t1/2_{1/2}) with inhibition constants (Ki _i) .

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